Barium benzenesulfonate
Overview
Description
Barium benzenesulfonate is an inorganic compound with the molecular formula C₁₂H₁₀BaO₆S₂. It is a barium salt of benzenesulfonic acid and is known for its applications in various industrial and scientific fields. The compound is characterized by its high molecular weight and the presence of barium, which imparts unique properties to it .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium benzenesulfonate can be synthesized through the reaction of benzenesulfonic acid with barium hydroxide. The reaction typically involves dissolving benzenesulfonic acid in water and then adding barium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Barium benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: this compound can form complexes with other metal ions, which can alter its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as halogens or other nucleophiles in the presence of a catalyst.
Complexation Reactions: Often involve the use of metal salts and specific ligands to facilitate complex formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonates, while complexation reactions can produce metal-barium benzenesulfonate complexes .
Scientific Research Applications
Barium benzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a component in biochemical studies.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized as a flow improver in crude oil processing and as an additive in lubricants to enhance their performance
Mechanism of Action
The mechanism of action of barium benzenesulfonate involves its interaction with various molecular targets. In the context of its use as a flow improver, the compound reduces the viscosity of heavy oil by interacting with the hydrocarbon chains, thereby improving the flow characteristics. The sulfonate group plays a crucial role in this process by facilitating the interaction with the hydrocarbons .
Comparison with Similar Compounds
Sodium Benzenesulfonate: Similar in structure but contains sodium instead of barium.
Calcium Benzenesulfonate: Another similar compound with calcium replacing barium.
Potassium Benzenesulfonate: Contains potassium in place of barium
Uniqueness: Barium benzenesulfonate is unique due to the presence of barium, which imparts distinct properties such as higher molecular weight and specific reactivity patterns. These properties make it particularly useful in applications where other benzenesulfonates may not be as effective .
Properties
IUPAC Name |
barium(2+);benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O3S.Ba/c2*7-10(8,9)6-4-2-1-3-5-6;/h2*1-5H,(H,7,8,9);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGZWXFMFNRPKQ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Ba+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BaO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199482 | |
Record name | Barium benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515-72-0 | |
Record name | Barium benzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barium benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barium di(benzenesulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BARIUM BENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40HD39HR3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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